molecular formula C11H20O2 B14265374 (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one CAS No. 189291-35-8

(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one

Cat. No.: B14265374
CAS No.: 189291-35-8
M. Wt: 184.27 g/mol
InChI Key: XUCJPXQLVVKIQQ-NXEZZACHSA-N
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Description

(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one is a chemical compound that belongs to the class of oxepanes. Oxepanes are seven-membered cyclic ethers containing one oxygen atom. This compound is characterized by its specific stereochemistry, with the (5R,7R) configuration indicating the spatial arrangement of the substituents on the oxepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxepane ring into other cyclic structures.

    Substitution: Substitution reactions can introduce new substituents onto the oxepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the ring.

Scientific Research Applications

Chemistry

In chemistry, (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving cyclic ethers. Its structure can help elucidate the mechanisms of enzyme-substrate interactions and the role of stereochemistry in biological processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer activities.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets. The pathways involved in its action may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one include other oxepanes with different substituents and stereochemistry. Examples include:

  • (5S,7S)-5-methyl-7-(2-methylpropyl)oxepan-2-one
  • (5R,7R)-5-ethyl-7-(2-methylpropyl)oxepan-2-one
  • (5R,7R)-5-methyl-7-(2-ethylpropyl)oxepan-2-one

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and isobutyl groups. These structural features influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different physical properties, such as solubility, melting point, and stability, as well as distinct biological effects.

Properties

CAS No.

189291-35-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one

InChI

InChI=1S/C11H20O2/c1-8(2)6-10-7-9(3)4-5-11(12)13-10/h8-10H,4-7H2,1-3H3/t9-,10-/m1/s1

InChI Key

XUCJPXQLVVKIQQ-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)O[C@@H](C1)CC(C)C

Canonical SMILES

CC1CCC(=O)OC(C1)CC(C)C

Origin of Product

United States

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